Imidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
Imidazo[1,2-a]pyridine-6-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Mercury Ion : A synthesis method for 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines has been developed, serving as efficient fluorescent probes for mercury ions in acetonitrile and buffered aqueous solutions (N. Shao et al., 2011).
Generation of Stable N-heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton is useful for generating new types of stable N-heterocyclic carbenes, including Rh(I) mono-, biscarbenes, and mesoionic carbenes (M. Alcarazo et al., 2005).
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Imidazo[1,2-a]pyridine-5-carbonitrile 38 exhibits potential as an HIV-1 non-nucleoside reverse transcriptase inhibitor with promising selectivity and activity (M. Bode et al., 2011).
Pharmacological Applications : Due to their bicyclic structure and bridgehead nitrogen atom, imidazo[1,2-a]pyridines are potential enzyme inhibitors, receptor ligands, and anti-infectious agents (C. Enguehard-Gueiffier & A. Gueiffier, 2007).
Cathepsin S Inhibitors : 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues have shown potent and selective cathepsin S inhibitory activity, suggesting applications in anti-inflammatory and anti-tumor treatments (Jiaqiang Cai et al., 2010).
Prospective Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold is considered a "drug prejudice" scaffold, useful for developing therapeutic agents with activities such as anticancer, antimycobacterial, antileishmanial, and anticonvulsant (A. Deep et al., 2016).
NMR Spectra and Organic Synthesis : The NMR spectra of imidazo[1,2-a]pyridines show a qualitative correlation between proton chemical shifts and carbon atom electron densities, suggesting applications in organic synthesis (W. Paudler & H. L. Blewitt, 1965).
Natural Product and Pharmaceutical Synthesis : Copper-catalyzed selective cross-coupling with methyl hetarenes enables the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common in natural products and pharmaceuticals (Sai Lei et al., 2016).
Enhanced Biological Activity for Pharmaceuticals : New methods for synthesizing imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild conditions potentially enhance their biological activity (Chitrakar Ravi & S. Adimurthy, 2017).
Anticancer Activity : Imidazo[1,2-a]pyridines demonstrate promising anticancer activity, inhibiting various tumor cell lines and undergoing human clinical trials (Richa Goel et al., 2016).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-6-carbonitrile is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry
Mode of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine derivatives can be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol . This suggests that the reaction environment can play a significant role in the synthesis and possibly the action of these compounds.
Safety and Hazards
Imidazo[1,2-a]pyridine-6-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and wear personal protective equipment .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-6-carbonitrile plays a crucial role in biochemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
This compound exhibits significant effects on various types of cells. For instance, certain derivatives of imidazo[1,2-a]pyridine have shown strong cytotoxic impact against certain cell lines . Moreover, some compounds have been found to inhibit cell proliferation and prevent cell regeneration and metastatic transition .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been found to be involved in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
It has been observed that certain derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving a mouse model, it was found that certain dosages of a derivative of imidazo[1,2-a]pyridine resulted in a significant reduction of bacterial load .
Transport and Distribution
It is known that certain derivatives of imidazo[1,2-a]pyridine are utilized in the development of covalent inhibitors .
Subcellular Localization
It is known that certain derivatives of imidazo[1,2-a]pyridine are utilized in the development of covalent inhibitors , which suggests that they may be targeted to specific compartments or organelles within the cell.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJOKNYELSECDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377462 | |
Record name | imidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106850-34-4 | |
Record name | imidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Imidazo[1,2-a]pyridine-6-carbonitrile derivatives influence their activity against protozoa like T. b. rhodesiense and P. falciparum?
A1: Research indicates that incorporating specific structural modifications to the this compound scaffold significantly impacts its antiprotozoal activity. For instance, replacing the nitrile group with an amidine group and introducing a 5-(4-amidinophenyl)-furan-2-yl substituent at the 2-position of the imidazo[1,2-a]pyridine ring resulted in compounds with potent activity against both T. b. rhodesiense and P. falciparum []. This suggests that these modifications enhance binding to the target, likely DNA, and disrupt crucial cellular processes in the parasites.
Q2: What evidence suggests that these this compound derivatives target DNA in parasites?
A2: The study demonstrated that the synthesized diamidine derivatives exhibited strong DNA binding affinity, as indicated by high ΔTm values []. ΔTm represents the change in melting temperature of DNA upon binding to a ligand. A high ΔTm value indicates strong binding between the compound and DNA. This finding suggests that the antiprotozoal activity of these compounds could stem from their ability to intercalate into parasitic DNA, interfering with DNA replication and transcription, ultimately leading to parasite death.
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